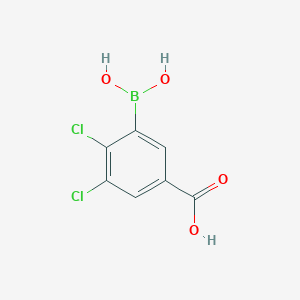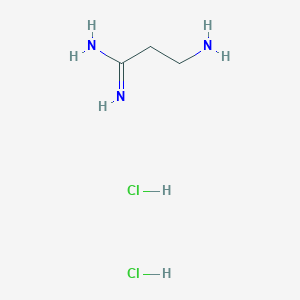
3-aminopropanimidamide Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-aminopropanimidamide Dihydrochloride is a chemical compound with the CAS Number: 51127-12-9 . It has a molecular weight of 160.05 and its IUPAC name is prop-1-ene-1,1,3-triamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H9N3.2ClH/c4-2-1-3 (5)6;;/h1H,2,4-6H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 180-181 degrees Celsius .科学的研究の応用
Surface Functionalization and Stability
Aminosilanes, such as 3-aminopropylsilane, are commonly utilized to functionalize silica surfaces, enhancing their application in various scientific fields. However, these functionalized surfaces often face the challenge of losing their covalently attached silane layers upon exposure to water, primarily due to the hydrolysis of siloxane bonds catalyzed by the amine functionality. Research has shown that the hydrolytic stability of aminosilane-derived layers can be significantly influenced by the reaction conditions and the structural features of the aminosilanes. For instance, layers prepared in anhydrous toluene at elevated temperatures exhibit greater hydrolytic stability, which is critical for their durability and functional integrity in aqueous media (Smith & Chen, 2008).
Immunosuppressive Activity
The study of 2-substituted 2-aminopropane-1,3-diols has revealed their potential immunosuppressive properties, showing promise for applications in organ transplantation. These compounds, through structural optimization, have demonstrated a lymphocyte-decreasing effect and significant immunosuppressive activity, underscoring their relevance in medical research aimed at improving transplantation outcomes (Kiuchi et al., 2000).
Film Morphology and Amine Accessibility
3-Aminopropyl triethoxysilane (APTES) films on glass surfaces have been investigated to understand their morphology and chemical reactivity, crucial for bioconjugation applications. The preparation method significantly affects the uniformity of these films, impacting the accessibility of reactive amino groups. Such insights are vital for optimizing surface functionalization techniques for biomedical and analytical applications (Wang & Vaughn, 2008).
Controlled Release of Chemical Fuels
In the realm of molecular machines, the controlled release of chemical fuels is a critical aspect of ensuring their autonomous operation. Studies have shown that the aminolysis of specific anhydrides by amines can be fine-tuned to supply molecular machines with a steady fuel rate, preventing overfeeding and optimizing the system's efficiency. This research highlights the importance of understanding reaction kinetics in the design of molecular machines (Biagini et al., 2020).
Neuroprotection in Cerebral Ischemia
The role of 3-aminopropanal in cerebral ischemia has been a subject of investigation, with findings suggesting its potential as a therapeutic target. Increased activity of polyamine oxidase during cerebral ischemia leads to the production of 3-aminopropanal, a mediator of neuronal and glial cell death. Strategies aimed at neutralizing or preventing the production of 3-aminopropanal offer a promising avenue for neuroprotective interventions (Ivanova et al., 2002).
Safety and Hazards
The safety information for 3-aminopropanimidamide Dihydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-aminopropanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.2ClH/c4-2-1-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZGVCWUYHZYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51127-12-9 |
Source


|
| Record name | 3-aminopropanimidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2955353.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2955360.png)
![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)
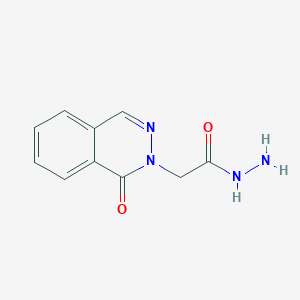
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)
![2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2955366.png)
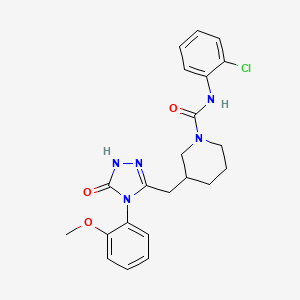

![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)
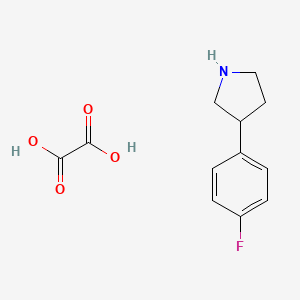
![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)
